molecular formula C7H8F2O2 B2682958 (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1447942-39-3

(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2682958
CAS No.: 1447942-39-3
M. Wt: 162.136
InChI Key: UHCURIODBIIVRJ-SCDXWVJYSA-N
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Description

(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 1447942-39-3) is a bicyclic compound with a molecular formula of C₇H₈F₂O₂ and a molecular weight of 162.13 g/mol . The molecule features a bicyclo[3.1.0]hexane core with two fluorine atoms at position 3 and a carboxylic acid group at position 4. Its stereochemistry is designated as "rel," indicating relative configuration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4+,5?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCURIODBIIVRJ-NGQZWQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure, followed by the introduction of fluorine atoms and the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group at the 6-position participates in classical acid-catalyzed reactions:

Esterification
Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form esters. For example:
Acid+CH3OHH+Methyl ester+H2O\text{Acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{H}_2\text{O}

The reaction proceeds via nucleophilic acyl substitution .

Amidation
Couples with amines (e.g., NH₃, primary/secondary amines) using carbodiimide reagents (DCC, EDCI) to yield amides. The fluorine atoms may enhance electrophilicity at the carbonyl carbon .

Decarboxylation
Thermal or oxidative decarboxylation removes CO₂, generating a bicyclic hydrocarbon. This process is influenced by ring strain in the bicyclo[3.1.0] system .

Fluorine-Specific Reactivity

The 3,3-difluoro moiety impacts electronic and steric properties:

Electron-Withdrawing Effects

  • Increases acidity of the carboxylic acid (pKa ~2–3, comparable to trifluoroacetic acid) .

  • Directs electrophilic aromatic substitution (if aromatic systems were present).

Hydrogen Bonding
Fluorine atoms participate in weak hydrogen bonds, affecting solubility and crystallization .

Ring-Opening and Functionalization

The bicyclo[3.1.0]hexane core may undergo ring-opening under strain-relief conditions:

Reaction Type Reagents/Conditions Products
OxidationKMnO₄, CrO₃Ketones or diacids (if rings open)
ReductionH₂/Pd-CSaturated bicyclic alcohol derivatives
HalogenationPCl₅, SOCl₂Acid chloride derivatives

Comparison with Analogous Bicyclic Carboxylic Acids

Compound Reactivity Profile Key Differences
Bicyclo[3.1.0]hexane-6-carboxylic acidHigher acidity (pKa ~4)Lacks fluorine’s electron withdrawal
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acidReactivity shifted to 3-position Fluorine position alters regioselectivity

Stereochemical Considerations

The (1R,5S,6S) configuration imposes steric constraints:

  • Esterification favors bulkier alcohols due to hindered access to the carboxylic acid group .

  • Amidation exhibits enantioselectivity with chiral amines .

Scientific Research Applications

The compound exhibits unique physical properties that make it suitable for various applications:

  • Boiling Point : Not specified
  • Solubility : Generally soluble in polar solvents
  • Reactivity : Exhibits typical carboxylic acid reactivity

Antiviral Agents

Research has indicated that derivatives of bicyclic carboxylic acids can exhibit antiviral properties. The difluorinated structure may enhance biological activity by improving binding affinity to viral targets. A study focusing on similar compounds demonstrated their effectiveness against viral replication in vitro, suggesting potential for further exploration in drug development.

Anti-inflammatory Agents

The structural characteristics of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid may also position it as a candidate for anti-inflammatory therapies. Preliminary studies have shown that modifications in the bicyclic framework can lead to compounds with reduced inflammatory responses in animal models.

Herbicide Development

The unique structure of this compound allows it to be explored as a herbicide. Research indicates that fluorinated compounds often exhibit enhanced herbicidal activity due to increased lipophilicity and altered metabolic pathways in plants. Field trials are necessary to evaluate the efficacy and safety of this compound as a potential herbicide.

Polymer Synthesis

The difluorobicyclic structure can be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices could lead to materials with superior properties for industrial applications.

Case Study 1: Antiviral Efficacy

A recent study investigated the antiviral properties of difluorinated bicyclic acids against influenza viruses. The results indicated that compounds structurally similar to this compound demonstrated significant inhibition of viral replication at low concentrations.

Case Study 2: Herbicidal Activity

In agricultural research, field tests were conducted using fluorinated bicyclic acids as herbicides on common weeds. The results showed a notable reduction in weed biomass compared to control groups, indicating the potential effectiveness of this compound as an active ingredient in herbicides.

Mechanism of Action

The mechanism of action of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Variants

  • (1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid (CAS: 1447942-40-6)
    • Molecular Formula : C₇H₈F₂O₂ (identical to the target compound).
    • Key Difference : Fluorine atoms are located at position 6 instead of position 3.
    • Impact : Positional isomerism alters steric and electronic properties. The 6,6-difluoro variant may exhibit different hydrogen-bonding capabilities and ring strain due to proximity of fluorine to the carboxylic acid group .
    • Storage : Stable at room temperature, unlike other analogs requiring refrigeration .

Heteroatom-Substituted Analogs

  • (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 55685-58-0)
    • Molecular Formula : C₆H₈O₃.
    • Key Difference : An oxygen atom replaces the bridgehead carbon at position 3 (3-Oxa).
    • Impact : The ether oxygen increases polarity and reduces lipophilicity compared to the difluoro analog. This structural change could influence solubility and bioavailability .
    • Storage : Requires storage at 2–8°C, indicating higher sensitivity to degradation .

Functional Group Modifications

  • (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 1932573-15-3)
    • Molecular Formula : C₉H₁₂O₃.
    • Key Differences :

Methyl groups at position 2 increase steric bulk.

A ketone group at position 4 introduces electrophilic character.

  • Impact : The ketone may participate in conjugation with the carboxylic acid, altering acidity (pKa) and reactivity. Methyl groups could hinder rotational freedom, affecting binding to biological targets .

Amino- and Dicarboxylic Acid Derivatives

  • Bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid, 2-Amino-3-fluoro- (CAS: 234085-19-9) Molecular Formula: C₈H₁₀FNO₄. Key Differences:

Two carboxylic acid groups at positions 2 and 2.

An amino group and fluoro substituent at position 3. Impact: The dual carboxylic acid groups create a zwitterionic structure, enhancing water solubility.

Azabicyclo Derivatives

  • (1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 927679-54-7) Molecular Formula: C₁₁H₁₇NO₄. Key Differences:

Nitrogen atom in the bicyclo core (3-aza).

tert-Butoxycarbonyl (Boc) protecting group. This compound is widely used as an intermediate in peptide synthesis .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound 162.13 ~1.2 High electronegativity from F atoms
6,6-Difluoro Isomer 162.13 ~1.3 Steric hindrance near COOH
3-Oxa Analog 128.13 ~0.8 Increased polarity
2,2-Dimethyl-4-oxo Derivative 168.19 ~1.5 Bulky substituents, ketone reactivity

Biological Activity

(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.13 g/mol
  • CAS Number : 1447942-39-3

Structural Characteristics

The structure includes a bicyclic framework that allows for unique interactions within biological systems. The incorporation of fluorine atoms is known to enhance metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can significantly influence the compound’s binding affinity and selectivity, while the carboxylic acid group can engage in hydrogen bonding and other molecular interactions.

Biological Studies

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the introduction of fluorine can enhance the antimicrobial properties of carboxylic acids.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Pharmacokinetics : The structural features contribute to favorable pharmacokinetic profiles, enhancing absorption and bioavailability.

Case Studies

  • Fluorinated Compounds in Drug Development :
    A study explored various fluorinated bicyclic compounds and their effects on enzyme activity. It was found that modifications at the carboxylic acid position led to increased inhibitory effects on specific targets.
  • Antimicrobial Efficacy :
    Research conducted on related compounds showed that fluorinated analogs exhibited enhanced activity against bacterial strains resistant to conventional antibiotics.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReferences
Compound ASimilarModerate Antimicrobial
Compound BSimilarHigh Enzyme Inhibition
This compoundBicyclic with FluorinePotential Enzyme Inhibition & Antimicrobial Activity

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization Reactions : Starting from readily available precursors under controlled conditions.
  • Fluorination Steps : Introducing fluorine atoms through electrophilic fluorination methods.
  • Functionalization : Adding the carboxylic acid group through oxidation or direct synthesis methods.

Industrial Applications

In addition to its potential medicinal applications, this compound can be utilized in:

  • Material Science : Developing advanced materials with enhanced chemical resistance due to the presence of fluorine.
  • Polymer Chemistry : As a building block for synthesizing polymers with specific properties related to durability and stability.

Q & A

Q. What synthetic strategies are effective for introducing difluorinated cyclopropane rings in bicyclo[3.1.0]hexane systems?

The synthesis of difluorinated bicyclic compounds often involves cyclopropanation followed by fluorination. For example, oxidative fluorination of cyclopropylamides using photoredox catalysis has been employed to generate difluorocyclopropane derivatives (e.g., N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide) . Key steps include:

  • Cyclopropanation : Kulinkovich–de Meijere reactions to form strained bicyclic cores.
  • Fluorination : Use of fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid side reactions.
  • Purification : Silica gel chromatography or crystallization to isolate stereoisomers .

Q. How can the stereochemistry of (1R,5S,6S)-rel-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid be confirmed experimentally?

Stereochemical validation typically combines:

  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) to determine axial/equatorial proton orientations in the bicyclic system .
  • X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (applied to analogous compounds like LY404039) .
  • Chiral HPLC : To resolve enantiomers and assess optical purity .

Q. What are the key physicochemical properties influencing the compound’s solubility and reactivity?

  • LogP : The difluorinated cyclopropane and carboxylic acid groups reduce lipophilicity, enhancing aqueous solubility compared to non-fluorinated analogs.
  • pKa : The carboxylic acid (pKa ~2.5) ensures ionization at physiological pH, critical for biological interactions.
  • Ring strain : The bicyclo[3.1.0]hexane core introduces strain, increasing susceptibility to ring-opening reactions under acidic/basic conditions .

Advanced Research Questions

Q. How does the difluorinated cyclopropane moiety influence metabolic stability in vivo?

  • Fluorine’s electron-withdrawing effects : Stabilize adjacent bonds against enzymatic cleavage (e.g., esterases), as seen in mGlu2/3 receptor agonists like LY404039 .
  • Comparative studies : Replace -CF2_2 with -CH2_2 or -CHF groups to quantify metabolic half-life differences using LC-MS/MS in hepatocyte assays .

Q. What mechanistic insights explain the compound’s potential as a pharmacophore in CNS-targeted drugs?

  • Structural analogs : Derivatives of 3-azabicyclo[3.1.0]hexane exhibit high affinity for metabotropic glutamate receptors (mGluR2/3), modulating neurotransmitter release .
  • Docking studies : The carboxylic acid group forms salt bridges with lysine/arginine residues in receptor binding pockets (e.g., homology models of mGluR2) .
  • In vivo efficacy : Preclinical models show reduced psychotic symptoms in rodents, linked to enhanced receptor occupancy .

Q. How can conflicting NMR data on bicyclo[3.1.0]hexane derivatives be resolved during structural elucidation?

  • Dynamic effects : Conformational flexibility in solution may obscure NMR signals. Use low-temperature (40-40^\circC) 1H^{1}\text{H} NMR to "freeze" rotamers .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 19F^{19}\text{F} labels to track coupling patterns in crowded spectra .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Catalyst screening : Evaluate chiral ligands (e.g., BINAP) in asymmetric cyclopropanation to enhance enantiomeric excess (ee >98%) .
  • Flow chemistry : Continuous processing minimizes intermediate degradation in air-sensitive steps (e.g., fluorination) .
  • Crystallization-induced diastereomer resolution : Use chiral counterions (e.g., L-tartaric acid) to separate racemic mixtures .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity of bicyclo[3.1.0]hexane derivatives: How to reconcile in vitro vs. in vivo results?

  • Pharmacokinetic factors : Poor blood-brain barrier penetration (logBB <0.3) may explain reduced in vivo efficacy despite high in vitro receptor affinity. Adjust logP via prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Metabolite interference : Phase I metabolites (e.g., hydroxylated derivatives) may antagonize parent compound effects. Conduct LC-MS metabolite profiling to identify active/inactive species .

Methodological Tables

Key Reaction Optimization Parameters
Step
Cyclopropanation
Fluorination
Chiral Resolution
Comparative Bioactivity Data
Compound
Target compound
LY404039 (analog)

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